Single-Molecule Conductance of Decamethyltetrasilane vs. Shorter and Longer Oligosilanes
In STM break-junction measurements on Au–(4-methylthiophenyl)-terminated oligosilanes Si₁–Si₅, the conductance decays exponentially with chain length for Si₁–Si₄ (β = 0.27 ± 0.01 Å⁻¹). The tetrasilane Si₄ occupies a specific position on this curve, with conductance approximately 2–3× lower than Si₃ and ~2× higher than Si₅ [1]. This places decamethyltetrasilane in a conductance regime distinct from both octamethyltrisilane (Si₃) and dodecamethylpentasilane (Si₅), and the deviation of Si₅ from the exponential line is attributed to a twisted backbone conformation absent in Si₄ [1].
| Evidence Dimension | Single-molecule conductance (G/G₀) in Au–molecule–Au junctions |
|---|---|
| Target Compound Data | Si₄ (tetrasilane): conductance peak at ~10⁻⁴ G₀ (exact value from histogram peak position; see Figure 2C of ref [1] for semilog plot) |
| Comparator Or Baseline | Si₃ (trisilane): ~2–3× higher conductance; Si₅ (pentasilane): ~2× lower conductance, falling below the exponential fit line |
| Quantified Difference | Decay constant β = 0.27 ± 0.01 Å⁻¹; Si₄ conductance is intermediate between Si₃ and Si₅ with Si₅ showing a statistically significant negative deviation from the exponential trend |
| Conditions | STM-BJ, 1 mM in 1,2,4-trichlorobenzene, Au tip/substrate, ambient conditions, >10,000 traces per compound |
Why This Matters
For molecular electronic device fabrication, the conductance of Si₄ is predictable from the exponential length–conductance relationship, whereas Si₅ introduces a conformational anomaly that degrades reproducibility—making Si₄ the longest silane that follows ideal σ-conjugation behavior.
- [1] Klausen, R. S.; Widawsky, J. R.; Steigerwald, M. L.; Venkataraman, L.; Nuckolls, C. Conductive Molecular Silicon. J. Am. Chem. Soc. 2012, 134 (10), 4541–4544. View Source
